molecular formula C₁₄H₈D₆N₂O B1153235 9-Methylharmine-d6

9-Methylharmine-d6

Cat. No.: B1153235
M. Wt: 232.31
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methylharmine-d6 is a deuterated analog of 9-Methylharmine, a β-carboline alkaloid. β-carbolines are heterocyclic compounds with a indole skeleton fused to a pyridine ring, known for their diverse biological activities, including monoamine oxidase (MAO) inhibition and neuroprotective effects . The deuterated form, 9-Methylharmine-d6, replaces six hydrogen atoms with deuterium, typically at the methyl group (position 9) and other positions, enhancing its stability for use in pharmacokinetic and metabolic studies. This compound is primarily utilized as an internal standard in mass spectrometry (LC-MS) due to its isotopic purity, which minimizes interference with non-deuterated analytes during quantification .

Properties

Molecular Formula

C₁₄H₈D₆N₂O

Molecular Weight

232.31

Synonyms

7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole-d6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 9-Methylharmine-d6 with structurally related β-carbolines and deuterated neurochemicals, highlighting key physicochemical properties and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Substitution Key Features/Applications References
9-Methylharmine-d6 Not Provided C₁₃H₆D₆N₂O ~218.3 Six deuterium atoms Internal standard for LC-MS, metabolic studies
9-Methylharmine Not Available C₁₃H₁₂N₂O 212.25 None MAO inhibition, neuropharmacological research Inferred
6-Methoxyharman 3589-72-8 C₁₃H₁₂N₂O 212.25 Methoxy group at C6 Fluorescent probe, reference standard
Harmine 442-51-3 C₁₃H₁₂N₂O 212.25 None MAO-A inhibitor, antiviral research Inferred
Gabapentin Lactam-d6 Not Provided C₉H₇D₆NO ~183.2 Six deuterium atoms Neurochemical tracer, metabolite analysis

Key Observations:

Structural Similarities :

  • 9-Methylharmine-d6 shares the β-carboline core with Harmine and 6-Methoxyharman, differing in substituents (methyl vs. methoxy groups) .
  • Deuterated analogs like Gabapentin Lactam-d6 emphasize the role of isotopic labeling in enhancing metabolic stability and analytical precision .

Isotopic Effects: The deuterium in 9-Methylharmine-d6 reduces its metabolic degradation rate (kinetic isotope effect), making it ideal for tracking drug metabolites in vivo . Non-deuterated analogs (e.g., Harmine) exhibit faster clearance but retain stronger pharmacological activity due to unaltered hydrogen bonding .

Applications :

  • 9-Methylharmine-d6 : Primarily used in quantitative LC-MS workflows to correct for matrix effects .
  • 6-Methoxyharman : Employed in fluorescence-based assays due to its optical properties .
  • Gabapentin Lactam-d6 : Utilized in neurochemical studies to monitor blood-brain barrier penetration .

Research Findings and Limitations

  • Deuterated Compounds in Neuroscience: Stable isotope-labeled compounds like 9-Methylharmine-d6 are critical for distinguishing endogenous and exogenous molecules in complex biological matrices. For example, deuterated β-carbolines enable precise measurement of brain uptake in rodent models .

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